molecular formula C12H13N3O4 B8688674 1-Boc-4-nitrobenzimidazole

1-Boc-4-nitrobenzimidazole

Cat. No.: B8688674
M. Wt: 263.25 g/mol
InChI Key: IJJIFYLZHNDKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-nitrobenzimidazole: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The tert-butyl group and the nitro substituent on the benzimidazole ring enhance the compound’s chemical properties, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-nitrobenzimidazole typically involves a series of chemical reactions, including nitration, cyclization, and esterification. One common method starts with the nitration of a suitable benzimidazole precursor, followed by cyclization to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-nitrobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-Boc-4-nitrobenzimidazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The nitro and tert-butyl groups in this compound can be modified to create derivatives with enhanced biological activity .

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as antiviral, antifungal, and anticancer agents. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-Boc-4-nitrobenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
  • tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate

Comparison: 1-Boc-4-nitrobenzimidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for modification, making it a versatile intermediate in organic synthesis. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

tert-butyl 4-nitrobenzimidazole-1-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-10-8(14)5-4-6-9(10)15(17)18/h4-7H,1-3H3

InChI Key

IJJIFYLZHNDKDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.